molecular formula C12H17NO5S B8335325 3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

Cat. No. B8335325
M. Wt: 287.33 g/mol
InChI Key: BGTYJVNIZNHKDJ-UHFFFAOYSA-N
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Patent
US08828991B2

Procedure details

To a suspension of 3-tert-butoxycarbonylamino-5-formyl-thiophene-2-carboxylic acid methyl ester (1.49 g) in ethanol/water (95 mL/95 mL) sodiumborohydride (105.8 mg) was added at 0° C. The mixture was stirred for 1 h at this temperature. Then ethyl acetate and water were added. The aqueous phase was extracted several times with ethyl acetate, the combined organic phases dried over sodium sulfate and the solvent removed in vacuo. The product with the molecular weight of 287.33 (C12H17NO5S) was obtained in this way; MS (ESI): 288 (M+H+).
Quantity
105.8 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:18]=[O:19])=[CH:8][C:9]=1[NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].[BH4-].[Na+].C(OCC)(=O)C.O>C(O)C.O>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:18][OH:19])=[CH:8][C:9]=1[NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])=[O:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)C=O
Name
Quantity
105.8 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
ethanol water
Quantity
95 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 287.33 (C12H17NO5S) was obtained in this way

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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